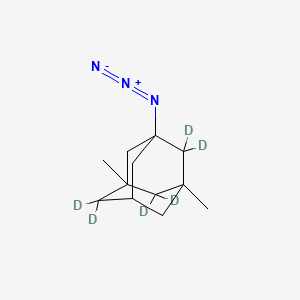![molecular formula C18H18N2O4S B13948493 4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 586391-32-4](/img/structure/B13948493.png)
4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 2,4-dimethylphenoxy group and a carbamothioylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminobenzoic acid to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes .
Analyse Des Réactions Chimiques
4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or carbamothioylamino groups are replaced by other nucleophiles under appropriate conditions
Applications De Recherche Scientifique
4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid can be compared with similar compounds such as:
2-[[[[(2,4-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid: This compound has a similar structure but different substituents, leading to variations in its chemical properties and biological activities.
(2,4-Dimethylphenoxy)acetic acid: This simpler compound lacks the carbamothioylamino group, resulting in different reactivity and applications
Propriétés
Numéro CAS |
586391-32-4 |
|---|---|
Formule moléculaire |
C18H18N2O4S |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H18N2O4S/c1-11-3-8-15(12(2)9-11)24-10-16(21)20-18(25)19-14-6-4-13(5-7-14)17(22)23/h3-9H,10H2,1-2H3,(H,22,23)(H2,19,20,21,25) |
Clé InChI |
NMPLFCSNXKOPSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)
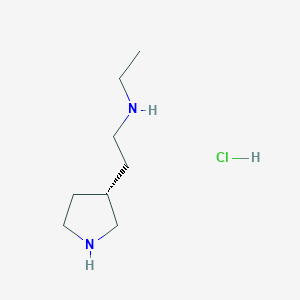
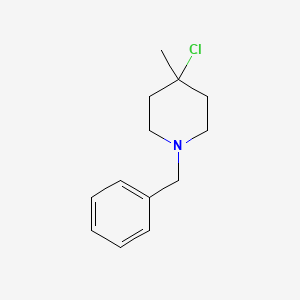
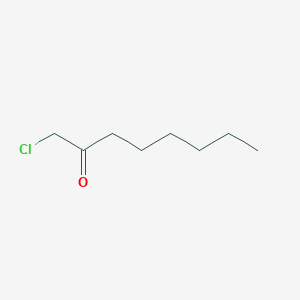
![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)
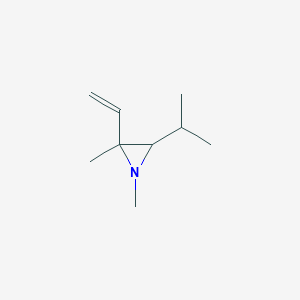

![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
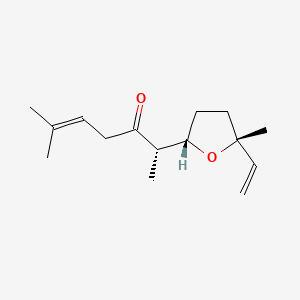
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
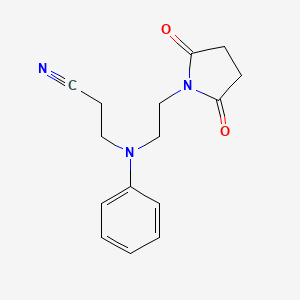
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)
